Sub-Nanomolar Potency Against ABHD6 vs. Older Generation Inhibitor WWL70
KT203 demonstrates a significantly higher potency for ABHD6 inhibition than the first-generation inhibitor WWL70. In Neuro2A cells, KT203 achieves an IC50 of 0.31 nM [1], which is over 200-fold more potent than WWL70, which has a reported IC50 of 70 nM in comparable assays [2]. This increased potency allows for lower effective concentrations in cell-based and in vivo assays, reducing the potential for off-target interactions and solvent-related artifacts.
| Evidence Dimension | IC50 for ABHD6 Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.31 nM |
| Comparator Or Baseline | WWL70 (IC50 = 70 nM) |
| Quantified Difference | KT203 is ~225-fold more potent |
| Conditions | Neuro2A cells, in situ inhibition |
Why This Matters
This significant potency advantage is critical for experiments where high concentrations of less potent inhibitors like WWL70 may cause off-target effects or solubility issues, thereby compromising data interpretation.
- [1] Hsu KL, Tsuboi K, Chang JW, Whitby LR, Speers AE, Pugh H, Cravatt BF. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6). J Med Chem. 2013 Nov 14;56(21):8270-9. View Source
- [2] Alhouayek M, Masquelier J, Cani PD, Lambert DM, Muccioli GG. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6. Proc Natl Acad Sci U S A. 2013 Oct 22;110(43):17558-63. View Source
